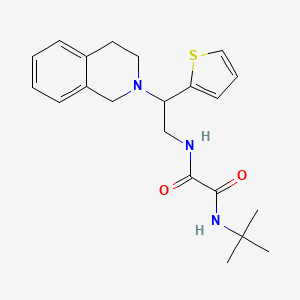

N1-(tert-butyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-tert-butyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2S/c1-21(2,3)23-20(26)19(25)22-13-17(18-9-6-12-27-18)24-11-10-15-7-4-5-8-16(15)14-24/h4-9,12,17H,10-11,13-14H2,1-3H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEITYDJLOLCNTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(tert-butyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C22H23N3O2S2

- Molecular Weight: 425.6 g/mol

- CAS Number: 898407-98-2

- Structural Characteristics:

- Contains a dihydroisoquinoline moiety, which is known for its pharmacological properties.

- Features thiophene rings that may enhance biological activity through electronic effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit the following mechanisms:

-

Enzyme Inhibition:

- Compounds similar to this compound have been shown to inhibit key enzymes involved in cellular signaling pathways, potentially leading to anti-cancer effects.

-

Receptor Modulation:

- This compound may interact with specific receptors in the central nervous system, contributing to neuroprotective effects or modulation of neurotransmitter systems.

-

Induction of Apoptosis:

- Studies have suggested that derivatives of oxalamides can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis | |

| A549 (Lung Cancer) | 12.5 | Enzyme inhibition | |

| HeLa (Cervical Cancer) | 10.0 | Receptor modulation |

Neuroprotective Effects

In addition to anticancer properties, the compound has shown promise in neuroprotection:

- Mechanism: It may reduce oxidative stress and inflammation in neuronal cells.

- Study Findings: In vitro studies indicated a reduction in neuronal cell death under oxidative stress conditions when treated with this compound .

Case Studies and Research Findings

- Case Study on MCF-7 Cells:

- Neuroprotective Assessment:

Scientific Research Applications

Biological Activities

Research indicates that N1-(tert-butyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide exhibits various biological activities that make it a candidate for further investigation in drug development:

-

Anticancer Potential :

- Studies have shown that derivatives of isoquinoline, similar to this compound, possess cytotoxic properties against cancer cells. For instance, Saleh et al. (2020) explored the cytotoxicity of new dihydroisoquinoline derivatives and highlighted their potential in anticancer therapy through molecular docking studies to understand interactions with cancer cell proteins.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for certain enzymes involved in disease pathways. For example, compounds with similar structures have been evaluated for their ability to inhibit proteases associated with viral infections, such as SARS-CoV . The design and synthesis of low-molecular-weight inhibitors targeting viral proteases indicate a promising direction for therapeutic applications.

- Neuroscience Applications :

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound:

Comparison with Similar Compounds

Representative Compounds :

- GMC-1: N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide

- GMC-3: N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide

Structural Contrast: The GMC series replaces the tert-butyl and dihydroisoquinoline-thiophene groups with halogenated phenyl and isoindoline-dione moieties.

- Functional Implications: These compounds exhibit antimicrobial activity, likely due to halogenated aryl groups enhancing membrane penetration. The target compound’s dihydroisoquinoline may offer alternative mechanisms, such as intercalation or receptor binding, while the thiophene could modulate solubility .

Tetrahydroisoquinoline-Based Receptor Antagonists

Key Analog: N-Benzyl-2-(1-{[3-(benzylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide (Compound 33)

- Structural Differences: Compound 33 uses an acetamide core instead of oxalamide and incorporates a benzylamino-methoxyphenyl group.

- Synthesis Efficiency : Achieved 82% yield via benzyl bromide alkylation, suggesting that bulkier aromatic substituents (e.g., benzyl vs. tert-butyl) may improve reaction kinetics in similar systems .

Spectroscopic and Molecular Data

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.